Epirosmanol: A Technical Guide for Researchers
Epirosmanol: A Technical Guide for Researchers
CAS Number: 93380-12-2 Molecular Formula: C₂₀H₂₆O₅ Molecular Weight: 346.42 g/mol
This technical guide provides an in-depth overview of Epirosmanol, a natural diterpene lactone with significant biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical properties, biological functions, and the experimental methodologies used for its evaluation.
Physicochemical Properties of Epirosmanol
| Property | Value | Reference |
| CAS Number | 93380-12-2 | [1] |
| Molecular Formula | C₂₀H₂₆O₅ | [1] |
| Molecular Weight | 346.42 g/mol | |
| IUPAC Name | 3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.0¹,¹⁰.0²,⁷]hexadeca-2,4,6-trien-15-one | [1] |
| Appearance | Solid | [1] |
| Melting Point | 221 - 225 °C | [1] |
Biological Activities and Mechanisms of Action
Epirosmanol, primarily isolated from plants of the Lamiaceae family such as Salvia officinalis (sage) and Rosmarinus officinalis (rosemary), has demonstrated a range of biological activities, including antioxidant, anti-cancer, and melanin synthesis inhibitory effects.[2]
Antioxidant Activity
Epirosmanol is recognized for its potent antioxidant properties, contributing to the overall antioxidant capacity of rosemary and sage extracts.[2] It acts as a free radical scavenger, effectively neutralizing reactive oxygen species (ROS) and thus protecting cells from oxidative damage. The antioxidant capacity of Epirosmanol and related diterpenes is often attributed to the presence of ortho-dihydroxy groups in their structure.
Anti-Cancer Activity
Emerging research indicates that Epirosmanol possesses anti-cancer properties. While specific studies on Epirosmanol are limited, the broader class of abietane diterpenoids, to which it belongs, has been shown to inhibit the proliferation of various cancer cell lines. The proposed mechanisms of action for related compounds like carnosol and rosmanol involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression, such as PI3K/AKT and STAT3/JAK2. Further research is needed to elucidate the specific molecular targets and signaling pathways directly affected by Epirosmanol in cancer cells.
Melanin Synthesis Inhibition
Epirosmanol has been identified as an inhibitor of melanin biosynthesis. This activity is primarily attributed to its ability to inhibit tyrosinase, the key enzyme in the melanogenesis pathway. By reducing tyrosinase activity, Epirosmanol can decrease the production of melanin, making it a compound of interest for applications in dermatology and cosmetology for the treatment of hyperpigmentation disorders.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the biological activities of Epirosmanol. Below are standardized methodologies for key assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for evaluating the antioxidant activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Methodology:
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Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
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Sample Preparation: Dissolve Epirosmanol in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From this, create a series of dilutions to test a range of concentrations.
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Reaction: In a 96-well plate or cuvettes, mix a specific volume of the Epirosmanol solution with the DPPH working solution. A control containing only the solvent and DPPH solution should also be prepared.
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Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
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Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
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Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of Epirosmanol.
Mushroom Tyrosinase Inhibition Assay
This in vitro assay is used to assess the inhibitory effect of a compound on the activity of tyrosinase, a key enzyme in melanin synthesis.
Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which has a characteristic absorbance at 475 nm. An inhibitor will reduce the rate of this reaction.
Methodology:
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Reagent Preparation:
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Phosphate Buffer (e.g., 50 mM, pH 6.8)
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Mushroom Tyrosinase solution (e.g., 100 units/mL in phosphate buffer)
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L-DOPA solution (e.g., 2.5 mM in phosphate buffer)
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Epirosmanol solutions at various concentrations.
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Reaction Mixture: In a 96-well plate, add the phosphate buffer, Epirosmanol solution, and tyrosinase solution. A control well should contain the solvent instead of the Epirosmanol solution.
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Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).
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Initiation of Reaction: Add the L-DOPA solution to all wells to start the reaction.
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Measurement: Immediately measure the absorbance at 475 nm at different time points (e.g., every minute for 20 minutes) using a microplate reader.
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Calculation: The rate of reaction is determined from the linear portion of the absorbance versus time plot. The percentage of tyrosinase inhibition is calculated as follows:
The IC₅₀ value can be determined from a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Methodology:
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Cell Seeding: Seed cells (e.g., B16-F10 melanoma cells for melanin studies or various cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treatment: Treat the cells with various concentrations of Epirosmanol for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
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MTT Addition: After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
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Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculation: Cell viability is expressed as a percentage of the control. The IC₅₀ value, the concentration of the compound that reduces cell viability by 50%, can be calculated from the dose-response curve.
Signaling Pathways and Logical Relationships
The biological activities of natural compounds like Epirosmanol are often mediated through the modulation of complex intracellular signaling pathways. While the specific pathways targeted by Epirosmanol are still under investigation, we can infer potential mechanisms from related diterpenoids and the general understanding of the processes it affects.
Potential Anti-Cancer Signaling Pathway
Based on studies of related compounds such as Rosmanol, a potential signaling pathway involved in the anti-cancer effects of Epirosmanol could involve the modulation of cell survival and proliferation pathways.
Caption: Potential mechanism of Epirosmanol's anti-cancer activity.
Melanin Synthesis Inhibition Workflow
The process of identifying and characterizing a melanin synthesis inhibitor like Epirosmanol follows a logical experimental workflow.
Caption: Experimental workflow for identifying melanin synthesis inhibitors.
